Tolperisone-d10 Hydrochloride
Tolperisone-d10 Hydrochloride
Tolperisone-d10 is intended for use as an internal standard for the quantification of tolperisone by GC- or LC-MS. Tolperisone is a piperidine that acts as an inhibitor of voltage-gated sodium channels with an IC50 value of 198 µM, for inhibition of peak sodium currents evoked by step depolarizations in dorsal root ganglion (DRG) neurons, in vitro. Tolperisone acts as an antispastic agent that attenuates monosynaptic, disynaptic, and polysynaptic reflux response to dorsal root stimulation in vivo. Formulations containing tolperisone are used as analgesics and muscle relaxants.
Brand Name:
Vulcanchem
CAS No.:
1185160-65-9
VCID:
VC0019753
InChI:
InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H/i3D2,4D2,5D2,10D2,11D2;
SMILES:
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl
Molecular Formula:
C16H24ClNO
Molecular Weight:
291.88 g/mol
Tolperisone-d10 Hydrochloride
CAS No.: 1185160-65-9
Cat. No.: VC0019753
Molecular Formula: C16H24ClNO
Molecular Weight: 291.88 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Tolperisone-d10 is intended for use as an internal standard for the quantification of tolperisone by GC- or LC-MS. Tolperisone is a piperidine that acts as an inhibitor of voltage-gated sodium channels with an IC50 value of 198 µM, for inhibition of peak sodium currents evoked by step depolarizations in dorsal root ganglion (DRG) neurons, in vitro. Tolperisone acts as an antispastic agent that attenuates monosynaptic, disynaptic, and polysynaptic reflux response to dorsal root stimulation in vivo. Formulations containing tolperisone are used as analgesics and muscle relaxants. |
|---|---|
| CAS No. | 1185160-65-9 |
| Molecular Formula | C16H24ClNO |
| Molecular Weight | 291.88 g/mol |
| IUPAC Name | 3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H/i3D2,4D2,5D2,10D2,11D2; |
| Standard InChI Key | ZBUVYROEHQQAKL-XVKVVLOSSA-N |
| Isomeric SMILES | [2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H].Cl |
| SMILES | CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl |
| Appearance | Assay:≥99% deuterated forms (d1-d10)A solid |
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